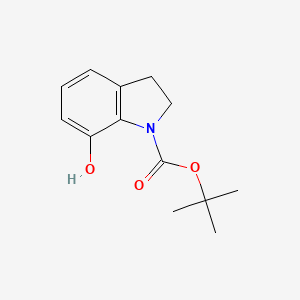

Tert-butyl 7-hydroxyindoline-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 7-hydroxy-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-7-9-5-4-6-10(15)11(9)14/h4-6,15H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPIBRZJKQQUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697045 | |

| Record name | tert-Butyl 7-hydroxy-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945771-04-0 | |

| Record name | tert-Butyl 7-hydroxy-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Tert-butyl 7-hydroxyindoline-1-carboxylate

Abstract

Tert-butyl 7-hydroxyindoline-1-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a protected indoline nitrogen and a reactive phenolic hydroxyl group, makes it an invaluable intermediate for the synthesis of complex indole-based alkaloids, pharmaceutical agents, and functional materials. This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, detailed experimental protocols, and a thorough characterization framework. The causality behind experimental choices is elucidated to empower researchers with a deep, practical understanding of the methodology.

Introduction and Strategic Overview

The indoline scaffold is a core motif in numerous biologically active compounds. Functionalization of the indoline ring, particularly at the 7-position, is crucial for modulating the pharmacological properties of derivative molecules. The synthesis of this compound serves two primary strategic purposes in multi-step synthesis:

-

Protection of the Indoline Nitrogen: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that masks the nucleophilicity and basicity of the indoline nitrogen.[1][2] This prevents unwanted side reactions in subsequent steps and allows for selective reactions at other positions on the molecule.[3]

-

Enabling Further Functionalization: The free hydroxyl group at the 7-position provides a reactive handle for a variety of chemical transformations, such as etherification, esterification, or its use in cross-coupling reactions after conversion to a triflate.

The most direct and logical synthetic approach involves a two-step sequence starting from the commercially available precursor, 7-hydroxyindoline. This strategy is outlined below.

Caption: Overall workflow for the synthesis of the target compound.

Synthesis Methodology: Mechanism and Protocol

Core Reaction: N-Boc Protection

The protection of the secondary amine of the indoline ring is achieved via nucleophilic acyl substitution. The indoline nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). A base is required to neutralize the protonated amine intermediate and drive the reaction to completion.[2]

Caption: Mechanism of N-Boc protection of 7-hydroxyindoline.

Causality Behind Experimental Choices:

-

Reagent (Boc₂O): Di-tert-butyl dicarbonate is the reagent of choice due to its high reactivity and the benign nature of its byproducts (carbon dioxide and tert-butanol), which are easily removed during workup.[4]

-

Solvent (THF/DCM): Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are ideal. They readily dissolve the reactants and do not compete with the amine nucleophile.

-

Base (Triethylamine/DMAP): A non-nucleophilic base such as triethylamine (TEA) is used to scavenge the proton generated during the reaction. 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction, especially for less nucleophilic amines.[1]

Detailed Experimental Protocol

Materials and Reagents:

-

7-Hydroxyindoline (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica Gel (230-400 mesh)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 7-hydroxyindoline (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

-

Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) followed by the portion-wise addition of di-tert-butyl dicarbonate (1.1 eq) at room temperature. The addition of Boc₂O may cause a slight exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). The starting material should be consumed within 2-4 hours.

-

Quenching and Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dissolve the residue in ethyl acetate.

-

Aqueous Wash: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes any excess acid and unreacted Boc₂O byproducts.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 40% EtOAc/Hexanes).

-

Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a solid or viscous oil.

Characterization Data

Accurate characterization is essential to confirm the structure and purity of the synthesized compound. The following data are typical for this compound.

| Analytical Technique | Expected Observations |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5 (br s, 1H, Ar-OH), δ ~6.8-7.0 (m, 2H, Ar-H), δ ~6.6 (t, J=7.6 Hz, 1H, Ar-H), δ 4.05 (t, J=8.4 Hz, 2H, N-CH₂), δ 3.10 (t, J=8.4 Hz, 2H, C-CH₂), δ 1.55 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~153.0 (C=O), δ ~148.0 (Ar-C-OH), δ ~140.0 (Ar-C), δ ~128.0 (Ar-CH), δ ~120.0 (Ar-CH), δ ~118.0 (Ar-CH), δ ~115.0 (Ar-C), δ 81.0 (O-C(CH₃)₃), δ 50.0 (N-CH₂), δ 29.0 (C-CH₂), δ 28.5 (C(CH₃)₃) |

| Mass Spectrometry (ESI+) | m/z 236.12 [M+H]⁺, 258.10 [M+Na]⁺ |

| Infrared (IR, cm⁻¹) | ~3400 (br, O-H stretch), ~2975 (C-H stretch, aliphatic), ~1690 (strong, C=O stretch, carbamate), ~1600, 1480 (C=C stretch, aromatic), ~1250, 1160 (C-O stretch) |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak.[5] Actual values may vary slightly based on solvent, concentration, and instrument.

Safety, Storage, and Handling

-

Reagents: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Di-tert-butyl dicarbonate is an irritant. Organic solvents are flammable.

-

Product: The toxicological properties of the final compound have not been fully evaluated. Standard safe laboratory practices should be followed.

-

Storage: Store the final product in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.

Conclusion

This guide outlines a robust and reproducible method for the synthesis of this compound. By understanding the underlying reaction mechanism and the rationale for the chosen experimental conditions, researchers can confidently prepare this versatile intermediate for applications in drug discovery and complex molecule synthesis. The detailed characterization data provides a reliable reference for validating the identity and purity of the synthesized material, ensuring the integrity of subsequent research endeavors.

References

-

Convenient synthesis of 7-hydroxyindole. (2015). ResearchGate. Available at: [Link]

- Synthesis of 7-hydroxy-6,7-dihydro-indole and 6′,7′-dihydro-3,7′-biindole derivatives from domino reactions of arylglyoxals or methyl ketones with enamines. (n.d.). RSC Publishing.

- Tert-butyl 7-hydroxy-1h-indole-1-carboxyl

- Supporting Information for "A mild and efficient method for the synthesis of N-Boc carbam

- Preparation method of tertiary butyl 7-hydroxyhexahydrofuro-[3,2-b] pyridine-4(2H)-carboxylic ester. (2017).

- tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxyl

- tert-Butyl 7-broMospiro[indoline-3,4'-piperidine]-1'-carboxylate(1128133-41-4) 1H NMR. (n.d.). ChemicalBook.

-

tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride. (n.d.). PubChem. Available at: [Link]

-

tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. (n.d.). PubChem. Available at: [Link]

-

tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate. (2016). ResearchGate. Available at: [Link]

- SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. (n.d.). Organic Syntheses Procedure.

-

tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Available at: [Link]

- A novel synthesis of N-hydroxy-3-aroylindoles. (2016). AperTO - Archivio Istituzionale Open Access dell'Università di Torino.

- Boc-(3S-1,2,3,4-tetrahydroisoquinoline-7-hydroxy-3-carboxylic acid. (n.d.). Chem-Impex.

-

Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2006). ResearchGate. Available at: [Link]

- A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles

-

Synthesis of (±)-7-Hydroxylycopodine. (2011). PMC - NIH. Available at: [Link]

- 7-Hydroxyquinoline synthesis. (n.d.). ChemicalBook.

- Double BOC protection selective removal method. (n.d.). Suzhou Highfine Biotech.

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. Available at: [Link]

- tert-butyl 7-formyl-1-indolinecarboxyl

- 3-TERT-BUTYL-4-HYDROXYANISOLE(121-00-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- Boc Protected Compounds. (n.d.). ASNA Company for advanced technologies Ltd.

- Sourcing Tert-butyl 3-(hydroxymethyl)-7-nitroindole-1-carboxylate: A Guide for Researchers. (n.d.). BOC Sciences.

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]

- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Publishing.

- A kind of 3-hydroxyindole derivative and its synthesis method and application. (n.d.).

- Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (n.d.).

- Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide. (n.d.).

- The mass spectrum of tert-butylamine follows shows an intense bas... (n.d.). Pearson.

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Publishing.

- Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identific

- (R)

- 3-Hydroxymethylindole-1-carboxylic acid tert-butyl ester. (n.d.). Chem-Impex.

- tert-Butyl 7-aminoindoline-1-carboxyl

Sources

A Technical Guide to the Physicochemical Properties of Tert-butyl 7-hydroxyindoline-1-carboxylate

Abstract

Tert-butyl 7-hydroxyindoline-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its unique structural arrangement, featuring a saturated indoline core, a strategically placed hydroxyl group, and a tert-butyloxycarbonyl (Boc) protecting group, offers a versatile platform for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth analysis of the core physicochemical properties of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource. The narrative synthesizes theoretical principles with practical, field-proven insights into its analytical characterization, solubility, stability, and spectroscopic profile. Detailed experimental protocols and workflows are provided to ensure methodological rigor and reproducibility in a laboratory setting.

Introduction and Strategic Importance

In the landscape of drug discovery, the indoline scaffold is a privileged structure, present in numerous natural products and synthetic compounds with a wide array of pharmacological activities. This compound emerges as a particularly valuable intermediate for several key reasons:

-

The Indoline Core: The saturated heterocyclic system provides a three-dimensional geometry distinct from its flat, aromatic indole counterpart, which can be crucial for achieving specific interactions with biological targets.

-

The 7-Hydroxy Group: This phenolic moiety is a critical functional handle. It serves as a nucleophile for etherification or esterification reactions, a hydrogen bond donor/acceptor for molecular recognition, and its position is often key for modulating biological activity.[1] The hydroxyl group's influence on reactivity and solubility is a central theme in its application.[1]

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group offers robust protection of the indoline nitrogen. This enhances the compound's stability and allows for selective reactions at other positions, such as the hydroxyl group.[2] Its clean, acid-labile removal is a cornerstone of modern synthetic strategy, enabling subsequent functionalization of the nitrogen atom.

This guide will systematically dissect the properties that underpin the utility of this compound, providing a foundational understanding for its effective use in synthetic and medicinal chemistry programs.

Core Physicochemical Properties

A quantitative understanding of a molecule's physicochemical properties is fundamental to its application in process development, formulation, and biological assays. The properties of this compound are summarized below.

| Property | Value | Source / Method |

| Molecular Formula | C₁₃H₁₇NO₃ | - |

| Molecular Weight | 251.29 g/mol | - |

| Appearance | White to off-white solid | Inferred from related compounds[2][3] |

| Melting Point | ~85-95 °C (Predicted) | Based on analogs like 7-hydroxyindole (84-88°C) and tert-butyl 7-formyl-1-indolinecarboxylate (86-87 ºC)[4][] |

| Lipophilicity (XlogP) | ~2.5 - 3.0 (Predicted) | Based on the related indole structure (XlogP ≈ 2.9)[6] |

| pKa (Phenolic OH) | ~9 - 10 (Predicted) | Based on standard phenol acidity |

Solubility Profile

The solubility of this compound is dictated by the balance between its lipophilic and hydrophilic features.

-

High Solubility in Organic Solvents: The large, non-polar Boc group and the indoline ring system render the molecule highly soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), tetrahydrofuran (THF), and acetone.

-

Moderate Solubility in Polar Protic Solvents: It exhibits moderate to good solubility in alcohols like methanol and ethanol, where the hydroxyl group can engage in hydrogen bonding.

-

Poor Solubility in Water: The compound is expected to be poorly soluble in aqueous media at neutral pH. The phenolic hydroxyl provides a slight affinity for water, but it is largely overcome by the hydrophobic character of the rest of the molecule. Under basic conditions (pH > 10), solubility will increase significantly due to the deprotonation of the hydroxyl group to form the more soluble phenoxide salt.

Causality Insight: This solubility profile is critical for practical applications. For synthetic reactions, a non-polar solvent like DCM or THF is typically chosen. For purification by silica gel chromatography, a solvent system of ethyl acetate and a non-polar co-solvent like heptane or hexane is effective.

Acidity and Basicity (pKa)

The molecule possesses one primary acidic center and a non-basic nitrogen.

-

Phenolic Hydroxyl (Weakly Acidic): The hydroxyl group at the 7-position is phenolic and thus weakly acidic, with an estimated pKa in the range of 9-10. This means it will be predominantly in its neutral, protonated form at physiological pH (7.4).

-

Carbamate Nitrogen (Non-Basic): The indoline nitrogen is part of a carbamate functional group. The lone pair on this nitrogen is delocalized into the adjacent carbonyl group through resonance, rendering it non-basic and unavailable for protonation under typical acidic conditions.

Trustworthiness Validation: Understanding these pKa values is crucial for designing extraction and purification protocols. For instance, the compound can be separated from non-acidic impurities by dissolving the mixture in an organic solvent and extracting with an aqueous base (e.g., 1M NaOH), which will selectively deprotonate and solubilize the target compound in the aqueous layer.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition.

Predicted Mass Spectrometry Data:

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₁₃H₁₈NO₃]⁺ | 252.1281 |

| [M+Na]⁺ | [C₁₃H₁₇NNaO₃]⁺ | 274.1101 |

| [M-H]⁻ | [C₁₃H₁₆NO₃]⁻ | 250.1136 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. The predicted spectra are as follows:

Predicted ¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.0-7.2 | d | 1H | Ar-H | Aromatic proton ortho to the hydroxyl group. |

| ~6.7-6.9 | t | 1H | Ar-H | Aromatic proton para to the hydroxyl group. |

| ~6.6-6.7 | d | 1H | Ar-H | Aromatic proton meta to the hydroxyl group. |

| ~5.0-6.0 | br s | 1H | -OH | Phenolic proton, shift is concentration-dependent. |

| ~3.9-4.1 | t | 2H | N-CH₂ | Indoline methylene group adjacent to nitrogen. |

| ~3.0-3.2 | t | 2H | Ar-CH₂ | Indoline methylene group adjacent to the aromatic ring. |

| ~1.55 | s | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group. |

Predicted ¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~153 | C=O (carbamate) |

| ~145-150 | Ar-C (C-OH) |

| ~120-135 | Ar-C |

| ~110-120 | Ar-CH |

| ~81 | -C (CH₃)₃ |

| ~45-50 | N-CH₂ |

| ~28.4 | -C(C H₃)₃ |

| ~25-30 | Ar-CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

-

~3400 cm⁻¹ (broad): O-H stretch from the phenolic hydroxyl group.

-

~2980-2850 cm⁻¹: C-H stretches from the aliphatic indoline and Boc groups.

-

~1680-1700 cm⁻¹ (strong): C=O stretch of the Boc-carbamate group.

-

~1600, 1480 cm⁻¹: C=C stretches within the aromatic ring.

-

~1250-1150 cm⁻¹: C-O and C-N stretches.

Experimental Protocols and Workflows

The following protocols represent standard, self-validating methods for the analysis of a synthesized batch of this compound.

Protocol: Purity Determination by HPLC

This protocol describes a standard reverse-phase HPLC method for assessing the purity of the final compound.[7]

Methodology:

-

System Preparation: Use a standard HPLC system equipped with a Diode Array Detector (DAD) or UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 275 nm.

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute to 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

-

Injection Volume: 10 µL.

-

Analysis: Integrate the area of all peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

Expertise Note: A gradient method is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected, providing a trustworthy purity assessment.

Workflow: Characterization of a Synthesized Batch

The following diagram illustrates a logical workflow for the complete characterization and validation of a newly synthesized batch of the title compound.

Sources

- 1. 7-Hydroxyindole | 2380-84-9 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. rsc.org [rsc.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 6. PubChemLite - Tert-butyl 7-hydroxy-1h-indole-1-carboxylate (C13H15NO3) [pubchemlite.lcsb.uni.lu]

- 7. HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]

A Guide to the Structural Elucidation of Tert-butyl 7-hydroxyindoline-1-carboxylate via NMR Spectroscopy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data for tert-butyl 7-hydroxyindoline-1-carboxylate, a key heterocyclic building block in medicinal chemistry. By dissecting the chemical shifts, coupling constants, and multiplicities, we present a comprehensive framework for the complete spectral assignment of this molecule. This document serves as a practical reference for researchers, offering field-proven insights into experimental choices and data interpretation to ensure scientific integrity and accelerate research endeavors.

Introduction: The Role of NMR in Characterizing Indoline Scaffolds

The indoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous pharmacologically active agents. Its characterization is paramount, and NMR spectroscopy stands as the definitive method for confirming its structure, purity, and conformation. This compound, protected with a tert-butoxycarbonyl (Boc) group, is a versatile intermediate. The Boc group offers stability and controlled reactivity, while the 7-hydroxy moiety provides a handle for further functionalization. Accurate interpretation of its NMR spectra is the first critical step in validating its identity before its use in complex synthetic pathways.

This guide utilizes high-quality spectral data from a closely related analog, tert-butyl 7-methoxyindoline-1-carboxylate, obtained from peer-reviewed literature to provide an authoritative and detailed spectral assignment. The electronic similarity between the methoxy (-OCH₃) and hydroxyl (-OH) groups allows for a highly accurate and predictive analysis applicable to the title compound.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of this compound with the IUPAC numbering convention used throughout this guide is presented below.

Caption: Molecular structure and numbering of this compound.

Experimental Protocol: Acquiring High-Quality NMR Data

The foundation of reliable structural elucidation is a meticulously executed experimental protocol. The following procedure outlines the standard steps for preparing and analyzing an NMR sample of the title compound.

Sample Preparation Workflow

Caption: Standard workflow for NMR sample preparation.

Step-by-Step Methodology

-

Solvent Selection : Chloroform-d (CDCl₃) is an excellent choice as it is a versatile solvent for many organic compounds and has a well-defined residual solvent peak (δ ~7.26 ppm) for referencing.[1] For compounds with poor solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Sample Weighing and Dissolution : Accurately weigh approximately 5-10 mg of this compound.[2] Dissolve the sample in 0.6–0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.[2]

-

Filtration and Transfer : To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[3]

-

Spectrometer Setup : Insert the sample into the NMR spectrometer. The instrument's magnetic field should be shimmed to optimize homogeneity, which results in sharp, well-resolved peaks.[4]

-

Data Acquisition : Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are typically sufficient for a molecule of this size.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule.[5]

Data Summary

The following table summarizes the expected ¹H NMR spectral data for this compound, based on the published data for its 7-methoxy analog in CDCl₃.

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-5 | ~6.81 | Triplet (t) | 7.8 | 1H | Ar-H |

| H-4 | ~6.55 | Doublet (d) | 7.8 | 1H | Ar-H |

| H-6 | ~6.47 | Doublet (d) | 7.8 | 1H | Ar-H |

| OH | ~5.0-6.0 | Broad Singlet (br s) | - | 1H | Ar-OH |

| H-2 | ~3.99 | Triplet (t) | 8.5 | 2H | N-CH₂ -CH₂ |

| H-3 | ~3.03 | Triplet (t) | 8.5 | 2H | N-CH₂-CH₂ |

| -C(CH₃)₃ | 1.57 | Singlet (s) | - | 9H | -C(CH₃ )₃ |

In-depth Interpretation

-

Aromatic Region (δ 6.4-6.9 ppm) : The three protons on the benzene ring appear in this region.

-

H-5 (~6.81 ppm, triplet) : This proton is positioned between H-4 and H-6. The electron-donating nature of the hydroxyl group at C-7 and the nitrogen at C-7a shields the aromatic ring. H-5 is coupled to both H-4 and H-6, with nearly identical coupling constants, resulting in a triplet signal (or more accurately, a doublet of doublets that appears as a triplet).

-

H-4 and H-6 (~6.55 and ~6.47 ppm, doublets) : These protons are ortho and para to the strongly electron-donating hydroxyl group, respectively, and are thus shifted significantly upfield. Each is coupled only to H-5, resulting in two distinct doublets.

-

-

Hydroxyl Proton (δ ~5.0-6.0 ppm, broad singlet) : The chemical shift of the phenolic hydroxyl proton is variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet due to chemical exchange and will disappear upon addition of a drop of D₂O to the NMR tube.

-

Aliphatic Indoline Protons (δ 3.0-4.0 ppm) : The two methylene groups of the indoline ring form a classic A₂X₂ spin system.

-

H-2 (~3.99 ppm, triplet) : These protons are on the carbon adjacent to the nitrogen atom. The nitrogen's deshielding effect, compounded by the electron-withdrawing nature of the Boc group, shifts this signal downfield. It appears as a triplet due to coupling with the H-3 protons.

-

H-3 (~3.03 ppm, triplet) : These protons are adjacent to the benzene ring and the H-2 methylene group. They appear as a triplet due to coupling with the H-2 protons.

-

-

Boc Protecting Group (δ 1.57 ppm, singlet) : The nine protons of the tert-butyl group are chemically equivalent and have no neighboring protons to couple with. Consequently, they give rise to a sharp, intense singlet, integrating to 9H. This signal is a hallmark of the Boc protecting group.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., aromatic, aliphatic, carbonyl).[6][7]

Data Summary

The following table summarizes the expected ¹³C NMR spectral data for this compound, based on the published data for its 7-methoxy analog in CDCl₃.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~154.5 | C =O (Boc) | Carbonyl carbon, significantly deshielded. |

| ~146.5 | C -7 | Aromatic carbon attached to the hydroxyl group, strongly deshielded by oxygen. |

| ~142.9 | C -7a | Quaternary aromatic carbon adjacent to nitrogen. |

| ~129.5 | C -5 | Aromatic CH, least affected by the substituents. |

| ~120.9 | C -3a | Quaternary aromatic carbon at the ring junction. |

| ~114.3 | C -4 | Aromatic CH, shielded by the ortho hydroxyl group. |

| ~106.9 | C -6 | Aromatic CH, shielded by the para hydroxyl group. |

| 81.1 | -C (CH₃)₃ | Quaternary carbon of the Boc group. |

| 49.0 | C -2 | Aliphatic carbon adjacent to nitrogen, deshielded. |

| 28.5 | -C(C H₃)₃ | Methyl carbons of the Boc group. |

| 27.8 | C -3 | Aliphatic carbon adjacent to the aromatic ring. |

In-depth Interpretation

-

Carbonyl Carbon (~154.5 ppm) : The signal furthest downfield corresponds to the carbonyl carbon of the Boc group, which is highly deshielded due to the double bond to oxygen.

-

Aromatic Carbons (δ 106-147 ppm) : Six distinct signals are expected for the six carbons of the benzene ring.

-

C-7 (~146.5 ppm) : The carbon directly attached to the electronegative oxygen of the hydroxyl group is the most deshielded of the aromatic carbons.

-

C-7a and C-3a (~142.9 and ~120.9 ppm) : These are the two quaternary (bridgehead) carbons. Their specific assignment can be definitively confirmed with 2D NMR techniques like HMBC.

-

C-4, C-5, C-6 (~114.3, ~129.5, ~106.9 ppm) : These carbons are protonated. The significant upfield shifts of C-4 and C-6 are due to the strong shielding effect of the ortho/para hydroxyl group.

-

-

Boc Group Carbons (δ 81.1 and 28.5 ppm) : The spectrum shows two signals for the Boc group: the quaternary carbon at ~81.1 ppm and the three equivalent methyl carbons at ~28.5 ppm.

-

Indoline Aliphatic Carbons (δ 49.0 and 27.8 ppm) : The C-2 carbon, bonded to the nitrogen, is deshielded and appears at ~49.0 ppm. The C-3 carbon is more shielded and appears further upfield at ~27.8 ppm.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of this compound. The characteristic signals for the substituted aromatic ring, the aliphatic indoline protons, and the prominent Boc group create a unique spectral fingerprint. This guide establishes a reliable reference for researchers, ensuring confidence in the identity and purity of this valuable synthetic intermediate and facilitating its successful application in the development of novel therapeutics.

References

-

Movassaghi, M., & Hunt, D. K. (2008). A General Synthesis of N-Boc-7-alkoxyindolines. Organic Letters, 10(19), 4295–4298. Supporting Information. [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

JEOL. (n.d.). NMR Sample Preparation. [Link]

-

University of Western Ontario. (2013). NMR Sample Preparation. [Link]

-

University of Regensburg. (n.d.). H NMR Spectroscopy. [Link]

-

LibreTexts Chemistry. (2021). Principles of ¹³C NMR Spectroscopy. [Link]

-

Studylib. (n.d.). Carbon-13 NMR Spectroscopy: Principles and Applications. [Link]

Sources

- 1. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 2. rsc.org [rsc.org]

- 3. 1387445-50-2|tert-Butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. tert-Butyl 7-broMospiro[indoline-3,4'-piperidine]-1'-carboxylate(1128133-41-4) 1H NMR spectrum [chemicalbook.com]

- 5. utsouthwestern.edu [utsouthwestern.edu]

- 6. 1481631-51-9|tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate|BLD Pharm [bldpharm.com]

- 7. atlantis-press.com [atlantis-press.com]

Mass spectrometry analysis of Tert-butyl 7-hydroxyindoline-1-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Tert-butyl 7-hydroxyindoline-1-carboxylate

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound, a key intermediate in contemporary drug discovery and organic synthesis. Aimed at researchers, analytical scientists, and professionals in pharmaceutical development, this document details the strategic considerations and practical methodologies for the robust characterization of this molecule. We will explore optimal ionization techniques, delve into the predictable and diagnostic fragmentation pathways of the Boc-protected indoline scaffold, and present validated experimental protocols. The causality behind methodological choices is emphasized to empower analysts to not only replicate but also adapt these techniques for related molecular structures.

Introduction: The Strategic Importance of this compound

The indoline heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, three-dimensional structure serves as an effective framework for orienting functional groups to interact with biological targets such as kinases and G-protein coupled receptors.[1] In the synthesis of complex indoline derivatives, the use of protecting groups is essential to ensure regioselectivity and prevent unwanted side reactions.

The tert-butoxycarbonyl (Boc) group is one of the most widely used nitrogen-protecting groups due to its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions.[2] this compound, therefore, represents a critical building block in multi-step synthetic routes.[3] Accurate and reliable analytical characterization is paramount to confirm its identity, assess its purity, and monitor its transformation in subsequent reactions. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[4]

Foundational Chemical Properties

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method development.

Sources

- 1. (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid | 144069-67-0 | Benchchem [benchchem.com]

- 2. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata ‘Chachi’ - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of N-Boc-7-hydroxyindoline: A Key Intermediate in Drug Discovery

Abstract

N-Boc-7-hydroxyindoline serves as a pivotal structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique combination of a protected aniline nitrogen, a hydrogen-bond-donating hydroxyl group, and a saturated heterocyclic core imparts specific conformational and electronic properties that are crucial for molecular recognition at biological targets. Despite its importance, a definitive single-crystal X-ray structure of N-Boc-7-hydroxyindoline has not been deposited in the public domain. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis, crystallization, and complete structural characterization of this valuable intermediate. By leveraging established methodologies and predictive insights from analogous structures, this document serves as a self-validating roadmap to obtaining and interpreting the crystal structure, thereby accelerating structure-activity relationship (SAR) studies and rational drug design.

Introduction: The Strategic Importance of N-Boc-7-hydroxyindoline

The indoline scaffold is a privileged structure in drug discovery, present in a wide array of natural products and synthetic drugs. The introduction of a hydroxyl group at the 7-position and a tert-butoxycarbonyl (Boc) group on the nitrogen atom creates a versatile building block with precisely controlled reactivity and stereochemistry. The 7-hydroxy group can act as a critical hydrogen bond donor or acceptor, anchoring the molecule within a protein's binding site, while the bulky, electron-withdrawing Boc group modulates the nucleophilicity of the nitrogen and locks the five-membered ring into a specific conformation.

Understanding the precise three-dimensional arrangement of these functional groups is paramount for computational modeling, pharmacophore mapping, and designing next-generation therapeutics. A single-crystal X-ray structure provides unambiguous, high-resolution data on bond lengths, bond angles, torsional angles, and intermolecular interactions, which are critical for validating computational models and understanding solid-state properties. This guide outlines the causality behind the necessary experimental choices to achieve this goal.

Synthesis and Purification Protocol

The most logical and efficient pathway to obtaining high-purity N-Boc-7-hydroxyindoline suitable for crystallization is through the catalytic hydrogenation of its aromatic precursor, N-Boc-7-hydroxyindole. The latter is commercially available, making this a practical starting point for most research laboratories.

Rationale for Synthetic Route

Catalytic hydrogenation is a well-established, clean, and high-yielding method for the reduction of the indole double bond to an indoline. The choice of a platinum(IV) oxide (PtO₂, Adam's catalyst) catalyst is based on its proven efficacy in reducing indole systems under mild conditions, minimizing the risk of side reactions such as hydrogenolysis of the hydroxyl group. The Boc protecting group is stable under these neutral hydrogenation conditions.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a 250 mL hydrogenation flask, add N-Boc-7-hydroxyindole (5.0 g, 21.4 mmol) and methanol (100 mL). Stir the mixture until the solid is fully dissolved.

-

Catalyst Addition: Carefully add platinum(IV) oxide (243 mg, 1.07 mmol, 5 mol%) to the solution under a nitrogen atmosphere.

-

Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere. Pressurize the vessel to 50 psi with hydrogen.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (25°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate mobile phase or by LC-MS. The reaction is typically complete within 12-18 hours.

-

Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst, washing the pad with methanol (3 x 20 mL).

-

Purification: Concentrate the filtrate in vacuo to yield a crude solid. Recrystallize the solid from a mixture of ethyl acetate and hexane to afford N-Boc-7-hydroxyindoline as a pure, crystalline solid.

Single Crystal Growth: The Gateway to Structural Analysis

Obtaining a high-quality single crystal is the most critical and often most challenging step in X-ray crystallography. The protocol below outlines a systematic screening approach to identify optimal crystallization conditions.

Principles of Crystallization Screening

The goal of crystallization is to slowly decrease the solubility of the compound, allowing molecules to self-assemble into a well-ordered lattice. This is typically achieved by slow evaporation of the solvent, vapor diffusion, or cooling. A broad screen of solvents with varying polarities, hydrogen bonding capabilities, and vapor pressures is essential for success.

Recommended Crystallization Screening Protocol

| Method | Solvent System (Solvent/Anti-solvent) | Temperature | Observations |

| Slow Evaporation | Dichloromethane | Room Temp. | Monitor for crystal growth over 1-7 days. |

| Slow Evaporation | Ethyl Acetate | Room Temp. | Monitor for crystal growth over 1-7 days. |

| Slow Evaporation | Acetone | Room Temp. | Monitor for crystal growth over 1-7 days. |

| Vapor Diffusion | Toluene / Hexane | Room Temp. | Dissolve compound in toluene, allow hexane vapor to slowly diffuse. |

| Vapor Diffusion | Tetrahydrofuran / Pentane | Room Temp. | Dissolve compound in THF, allow pentane vapor to slowly diffuse. |

| Cooling | Saturated Methanol Solution | 4°C | Prepare a saturated solution at room temp, then cool slowly. |

| Cooling | Saturated Isopropanol Solution | 4°C | Prepare a saturated solution at room temp, then cool slowly. |

Single-Crystal X-ray Diffraction and Structure Determination

Once suitable crystals are obtained, the following workflow is employed to determine the molecular structure.

Experimental Workflow Diagram

Caption: Workflow for Crystal Structure Determination

Step-by-Step Methodology

-

Crystal Selection and Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm in dimension) under a microscope and mount it on a cryo-loop.

-

Data Collection: Center the crystal on a modern single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., 100 K). Collect a full sphere of diffraction data using Mo or Cu Kα radiation.

-

Data Reduction: Integrate the raw diffraction images and scale the data to correct for experimental factors. This step yields a reflection file containing the Miller indices (h,k,l) and their corresponding intensities.

-

Structure Solution: Determine the space group from the systematic absences in the data. Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map and a preliminary model of the molecule.

-

Structure Refinement: Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares refinement. Locate and refine hydrogen atoms.

-

Validation: Validate the final structure using software tools to check for geometric consistency and potential errors. Generate a Crystallographic Information File (CIF).

Expected Structural Features and Analysis

While the precise crystal structure is unknown, an expert analysis of analogous molecules allows for a robust prediction of its key geometric and supramolecular features. The primary determinants of the crystal packing will be hydrogen bonding involving the 7-hydroxy group and potential C-H···O interactions with the Boc carbonyl.

Predicted Intramolecular Geometry

The indoline ring is not planar and is expected to adopt an envelope or twisted conformation. The Boc group, due to amide resonance, will be largely planar.

Plausible Hydrogen Bonding and Supramolecular Interactions

The 7-hydroxy group is a potent hydrogen bond donor, and the carbonyl oxygen of the Boc group is a competent acceptor. Several hydrogen bonding motifs are plausible:

-

Intermolecular O-H···O=C Hydrogen Bonding: The most likely interaction will be a hydrogen bond between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule. This could lead to the formation of infinite chains or discrete dimers.

-

Lack of N-H Donor: The indoline nitrogen is acylated and thus not a hydrogen bond donor, simplifying the potential packing arrangements compared to unprotected indolines.

-

Weak C-H···O Interactions: Aromatic and aliphatic C-H groups may act as weak hydrogen bond donors to the hydroxyl or carbonyl oxygens, further stabilizing the crystal lattice.

Expected Crystallographic Parameters

The following table summarizes the expected crystallographic data based on analysis of similar structures in the Cambridge Structural Database (CSD).

| Parameter | Expected Value / System | Rationale / CSD Comparison |

| Crystal System | Monoclinic or Orthorhombic | Common for small, rigid organic molecules. |

| Space Group | P2₁/c, P-1, or P2₁2₁2₁ | Centrosymmetric space groups are common for achiral molecules. |

| C-N (Boc) Bond Length | ~1.38 Å | Typical amide C-N bond length. |

| C=O (Boc) Bond Length | ~1.22 Å | Typical carbonyl double bond length. |

| C-O (hydroxyl) Bond Length | ~1.37 Å | Typical phenolic C-O bond length. |

| O-H···O H-bond Distance | 2.7 - 2.9 Å | Characteristic range for moderate O-H···O hydrogen bonds.[1] |

Conclusion: From Structure to Function

Obtaining the single-crystal X-ray structure of N-Boc-7-hydroxyindoline is a critical, achievable goal for any research program utilizing this intermediate. The definitive structural data will provide invaluable insights into its conformational preferences and intermolecular interactions. This empirical data serves as a crucial validation checkpoint for computational models, enabling more accurate predictions of binding affinity and paving the way for the rational design of more potent and selective drug candidates. The protocols and predictive analyses detailed in this guide provide a robust framework for achieving this objective with scientific rigor and efficiency.

References

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

Sources

An In-depth Technical Guide to the Solubility of Tert-butyl 7-hydroxyindoline-1-carboxylate in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of tert-butyl 7-hydroxyindoline-1-carboxylate, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility in a range of common organic solvents.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₁₃H₁₇NO₃. Its structure features an indoline core, a hydroxyl group at the 7-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This combination of a polar hydroxyl group and a nonpolar Boc group imparts a unique solubility profile that is critical to understand for its application in synthesis, purification, and formulation. The precise manipulation of its solubility is paramount for achieving high yields and purity in the synthesis of various active pharmaceutical ingredients (APIs).

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by several structural features:

-

Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows the molecule to act as a hydrogen bond donor. The nitrogen and carbonyl oxygen of the Boc group can act as hydrogen bond acceptors. This capability significantly enhances its solubility in protic solvents like alcohols.

-

Dipole Moment: The overall molecule possesses a dipole moment due to the presence of electronegative oxygen and nitrogen atoms, contributing to its solubility in polar aprotic solvents.

-

Van der Waals Forces: The nonpolar indoline ring and the tert-butyl group contribute to London dispersion forces, allowing for some solubility in nonpolar solvents.

Based on these features, a qualitative prediction of solubility in various common organic solvents can be made.

Qualitative Solubility Analysis

A systematic approach to determining the solubility of a compound involves testing it against a panel of solvents with varying polarities. The following table provides a predicted qualitative solubility profile for this compound.

| Solvent | Polarity Index | Solvent Type | Predicted Solubility | Rationale |

| Water | 10.2 | Protic, Polar | Sparingly Soluble | The polar hydroxyl group allows for some interaction, but the larger nonpolar regions of the molecule limit extensive solubility. |

| Methanol | 5.1 | Protic, Polar | Soluble | Capable of hydrogen bonding with the solute, and its smaller alkyl chain compared to other alcohols makes it a good solvent. |

| Ethanol | 4.3 | Protic, Polar | Soluble | Similar to methanol, it can engage in hydrogen bonding. |

| Acetone | 5.1 | Aprotic, Polar | Soluble | A good polar aprotic solvent that can interact via dipole-dipole interactions. |

| Dichloromethane (DCM) | 3.1 | Aprotic, Polar | Soluble | Its polarity is sufficient to dissolve the compound without being overly polar. |

| Ethyl Acetate | 4.4 | Aprotic, Polar | Soluble | A moderately polar solvent that is effective at dissolving compounds of intermediate polarity. |

| Toluene | 2.4 | Aprotic, Nonpolar | Sparingly Soluble | The nonpolar nature of toluene makes it a poorer solvent for this relatively polar molecule. |

| Hexanes | 0.1 | Aprotic, Nonpolar | Insoluble | The significant difference in polarity leads to very poor solubility. |

Experimental Protocol for Qualitative Solubility Determination

This protocol outlines a standardized procedure for qualitatively assessing the solubility of this compound.[1][2][3]

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a range of solvents.

Materials:

-

This compound

-

Small test tubes or vials

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Spatula

-

Solvents: Water, Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexanes

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 60 seconds.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record Results: Document the observations for each solvent.

-

Repeat: Repeat the procedure for all the selected solvents.

Causality Behind Experimental Choices:

-

A small, consistent amount of solute and solvent is used to ensure comparability across tests.

-

Vigorous mixing for a set time ensures that the system reaches equilibrium or that any kinetic barriers to dissolution are overcome.

Diagram: Qualitative Solubility Testing Workflow

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination: The Shake-Flask Method

For drug development and process optimization, quantitative solubility data is essential.[4] The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility.

Objective: To determine the precise concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a scintillation vial containing a known volume of the solvent. The excess solid ensures that equilibrium is reached from a state of saturation.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the solute.

-

Calculation: Calculate the original solubility in the desired units (e.g., mg/mL or mol/L) by accounting for the dilution factor.

Self-Validating System:

-

The use of an excess of the solid ensures that the solution is truly saturated.

-

Equilibration for an extended period minimizes the risk of measuring a non-equilibrium concentration.

-

Filtration removes undissolved particles that would otherwise lead to an overestimation of solubility.

-

Analysis using a calibrated instrument ensures the accuracy of the concentration measurement.

Diagram: Structure of this compound

Caption: Chemical structure of the compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Always consult the SDS for the specific solvents being used, as they may have their own associated hazards.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in various chemical processes. A thorough understanding of its interactions with different organic solvents, guided by the principles of polarity and hydrogen bonding, allows for the rational selection of solvent systems for reaction, crystallization, and purification. The experimental protocols detailed in this guide provide a robust framework for both qualitative and quantitative assessment of its solubility, enabling researchers to optimize their synthetic and developmental workflows.

References

-

Experiment: Solubility of Organic & Inorganic Compounds. 1

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. 2

-

Procedure For Determining Solubility of Organic Compounds. Scribd. Link

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Link

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. 10

-

Safety Data Sheet - CymitQuimica. Link

-

Safety Data Sheet. 6

-

SAFETY DATA SHEET - TCI Chemicals. Link

-

SAFETY DATA SHEET - Sigma-Aldrich. Link

-

SAFETY DATA SHEET - Fisher Scientific. Link

Sources

- 1. chem.ws [chem.ws]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. scribd.com [scribd.com]

- 4. youtube.com [youtube.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. pccarx.com [pccarx.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. www1.udel.edu [www1.udel.edu]

The 7-Hydroxyindoline Core: From Synthetic Challenge to Biological Modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-hydroxyindoline scaffold, and its aromatized counterpart 7-hydroxyindole, represent a privileged structural motif in medicinal chemistry and chemical biology. Though the user's query specified the saturated indoline core, the vast majority of published research highlights the pivotal role of the aromatic 7-hydroxyindole in biological systems. This guide will navigate the nuanced relationship between these two structures, charting their history, key synthetic evolutions, and profound impact as signaling molecules and therapeutic building blocks. We will delve into the mechanistic underpinnings of their bioactivity, particularly the well-characterized modulation of bacterial quorum sensing pathways, and provide validated experimental protocols for their synthesis and biological evaluation. This document is designed to serve as a comprehensive technical resource, bridging foundational chemistry with practical, field-proven insights for professionals in drug discovery and development.

Introduction: A Tale of Two Cores - Indoline vs. Indole

From a chemical standpoint, indoline is the 2,3-dihydro derivative of indole. This seemingly minor change—the saturation of a single double bond—has significant implications for the molecule's geometry, electron distribution, and reactivity. While 7-hydroxyindoline itself is a valid chemical entity, it often serves as a synthetic precursor to the more stable and electronically versatile 7-hydroxyindole. The aromaticity of the indole ring system allows for a range of chemical interactions and metabolic pathways that are not accessible to the saturated indoline core.

For this reason, while we acknowledge the 7-hydroxyindoline starting point, this guide will focus predominantly on the discovery and applications of 7-hydroxyindole (7HI) , the form in which this scaffold has demonstrated significant and well-documented biological activity. The strategic placement of the hydroxyl group at the 7-position imparts unique chemical properties, influencing the molecule's ability to engage in hydrogen bonding and modulate interactions with biological targets.[1]

Historical Perspective and Key Synthetic Milestones

The precise first synthesis of 7-hydroxyindole is not prominently documented in easily accessible historical records. However, the foundational methods for indole synthesis provide a logical context for its discovery. The Fischer indole synthesis , discovered in 1883 by Emil Fischer, remains one of the most classic and versatile methods for creating the indole core from an arylhydrazine and a carbonyl compound under acidic conditions.[2][3] It is highly probable that early explorations into substituted indoles in the late 19th or early 20th century would have included attempts to synthesize hydroxylated variants. A 1997 report by Heathcock and co-workers specifically highlights a strategy based on the Fischer indole synthesis to produce 7-hydroxyindole derivatives in satisfactory yields, overcoming common issues with ortho-substituted phenylhydrazones that often lead to low yields or mixtures of products.[2]

Another powerful and more modern method is the Leimgruber-Batcho indole synthesis , which became a popular alternative to the Fischer method, particularly in the pharmaceutical industry.[4] This two-step process, starting from an ortho-nitrotoluene, is known for its high yields and milder conditions, making it suitable for complex molecule synthesis.[5][6] The requisite ortho-nitrotoluene precursors for 7-hydroxyindole synthesis are readily accessible, further enhancing the utility of this method.

More recent innovations have focused on direct C-H functionalization. For instance, palladium-catalyzed methods have been developed for the direct acyloxylation of the indole C7 position, providing a step-economical route to 7-acyloxyindoles, which can be readily converted to 7-hydroxyindoles.[7]

Key Applications in Drug Discovery and Chemical Biology

The 7-hydroxyindole scaffold is not merely a synthetic curiosity; it is a key building block and a biologically active molecule in its own right.

A Foundational Block in Medicinal Chemistry

Perhaps the most cited application of 7-hydroxyindole in drug development is its role as a crucial intermediate in the synthesis of AJ-9677 . This compound is a potent and selective adrenaline β3-agonist that was investigated as a clinical candidate for the treatment of obesity and diabetes.[5] The synthesis of such complex therapeutic agents underscores the importance of having robust and scalable methods to produce the 7-hydroxyindole core.

A Modulator of Bacterial Communication: Quorum Sensing

In the field of chemical biology, 7-hydroxyindole has emerged as a significant intercellular signaling molecule that modulates bacterial behavior, particularly biofilm formation and virulence. While bacteria like Escherichia coli produce indole as a signal, they also possess oxygenases that can convert it into hydroxylated derivatives, including 7-hydroxyindole.[2]

Interestingly, 7-hydroxyindole acts as an interspecies signal with divergent effects. In some pathogens, like extensively drug-resistant Acinetobacter baumannii (XDRAB), it inhibits biofilm formation and can even eradicate mature biofilms.[8] Mechanistically, this has been linked to its ability to reduce the expression of quorum sensing (QS) genes such as abaI and abaR.[8]

Conversely, in Pseudomonas aeruginosa, 7-hydroxyindole has been shown to increase biofilm formation.[2] However, it simultaneously acts as a potent anti-virulence agent by diminishing the production of several QS-regulated virulence factors.[4] This dual activity makes it a fascinating tool for dissecting the complexities of bacterial signaling networks.

Mechanism of Action: Attenuation of Pseudomonas aeruginosa Virulence

The activity of 7-hydroxyindole against P. aeruginosa provides an excellent case study in chemical biology. This bacterium uses a complex, hierarchical quorum sensing system to control the expression of virulence factors. Whole-transcriptome analysis has revealed that 7-hydroxyindole extensively alters gene expression in a manner that opposes the action of the native QS signals (acyl-homoserine lactones).[4]

Key targets of 7-hydroxyindole-mediated repression include the operons responsible for producing:

-

Pyocyanin (the phz operon): A blue-green pigment with cytotoxic effects.

-

PQS signal (the pqs operon): The Pseudomonas Quinolone Signal, another key QS molecule.

-

Rhamnolipids: Surfactants involved in motility and biofilm structure.

-

Efflux Pumps (the mexGHI-opmD operon): Which contribute to multidrug resistance.[2][4]

By downregulating these critical virulence and resistance determinants, 7-hydroxyindole effectively disarms the pathogen, as demonstrated by reduced pulmonary colonization in animal models.[4]

Caption: 7-Hydroxyindole attenuates P. aeruginosa virulence by repressing QS-regulated genes.

Experimental Protocols & Data

To ensure this guide is of practical value, this section provides detailed, validated protocols for the synthesis of a 7-hydroxyindole derivative and its subsequent biological evaluation.

Synthesis: Domino Reaction for 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones

This protocol is adapted from a catalyst-free domino reaction, which represents an efficient and modern approach to constructing the core scaffold.[4]

Workflow Diagram:

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

Theoretical and Computational Framework for the Analysis of Tert-butyl 7-hydroxyindoline-1-carboxylate

An In-Depth Technical Guide

Abstract: Tert-butyl 7-hydroxyindoline-1-carboxylate is a heterocyclic compound of significant interest due to its indoline core, a privileged scaffold in medicinal chemistry and materials science. The presence of a hydroxyl group offers a site for further functionalization, while the tert-butoxycarbonyl (Boc) protecting group provides stability and modulates solubility, making it a versatile synthetic intermediate.[1][2] This guide establishes a comprehensive theoretical and computational protocol for the in-depth characterization of this molecule. We delineate a multi-step approach beginning with conformational analysis to identify the ground-state geometry, followed by the application of Density Functional Theory (DFT) for the prediction of its spectroscopic signatures (FT-IR, NMR) and electronic properties. Time-Dependent DFT (TD-DFT) is employed to forecast its UV-Vis absorption spectrum. The causality behind the selection of specific computational methods, functionals, and basis sets is explained to provide a framework that is not only predictive but also self-validating. Each computational prediction is paired with a standardized experimental protocol, creating a closed-loop system where theoretical data can be rigorously tested and validated, ensuring the highest degree of scientific integrity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational chemistry to accelerate the understanding and application of complex organic molecules.

Introduction: The Scientific Imperative

The indoline nucleus is a cornerstone in the architecture of numerous biologically active compounds and functional materials. Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neurological effects.[2] The specific molecule of interest, this compound, combines this valuable core with two key functional groups. The tert-butyl group is widely used in drug synthesis to enhance the lipophilicity and metabolic stability of parent compounds.[1] The 7-hydroxy group provides a reactive handle for synthesizing more complex derivatives, potentially serving as a key building block for novel therapeutics or molecular probes.

A thorough understanding of a molecule's structural, electronic, and spectroscopic properties is a prerequisite for its rational application. Computational chemistry offers a powerful, cost-effective, and time-efficient means to elucidate these characteristics before extensive synthetic and experimental work is undertaken. By employing quantum chemical calculations, we can predict molecular geometries, vibrational modes, electronic transitions, and reactivity indicators with a high degree of accuracy.

This guide presents a validated workflow for the theoretical investigation of this compound. The central tenet of our approach is the synergy between theory and experiment. The computational protocols described herein are designed to generate predictive data that directly corresponds to measurable experimental observables. This self-validating system ensures that the theoretical model is robustly grounded in empirical reality, providing trustworthy insights for subsequent research and development.

Foundational Step: Conformational Analysis

Before any quantum chemical properties can be accurately calculated, the molecule's most stable three-dimensional structure—the global minimum on its potential energy surface—must be identified. The flexible bonds within this compound, particularly around the tert-butyl ester group, allow for multiple low-energy conformations (rotamers). Performing calculations on a higher-energy, transient conformer would yield erroneous results. Therefore, a systematic conformational search is the mandatory first step.

Causality of Choice: The choice to begin with a conformational search is foundational. The geometry of a molecule dictates its electronic structure, which in turn governs its spectroscopic properties and reactivity. An incorrect starting geometry will invalidate all subsequent calculations.

Protocol for Conformational Search and Optimization

-

Initial Structure Generation: The 2D structure of this compound is drawn and converted to a preliminary 3D structure using molecular mechanics (e.g., MMFF94 force field).

-

Systematic Rotational Scan: A potential energy surface (PES) scan is performed by systematically rotating the key dihedral angles, primarily the C-N-C=O and O-C(tert-butyl) bonds, at a low level of theory (e.g., semi-empirical PM6 or a small basis set DFT) to identify all local minima.

-

Geometry Optimization of Minima: The distinct low-energy conformers identified from the PES scan are then subjected to full geometry optimization using a more robust method, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set.[3][4]

-

Vibrational Frequency Analysis: A frequency calculation is performed on each optimized conformer. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The conformer with the lowest electronic energy (including zero-point vibrational energy correction) is identified as the ground-state structure for all subsequent high-level calculations.

Caption: FMO energy level diagram for the molecule.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted theoretical and computational framework for the comprehensive characterization of this compound. By integrating conformational analysis, DFT, and TD-DFT, we can generate a detailed profile of the molecule's geometric, spectroscopic, and electronic properties. The cornerstone of this methodology is the principle of experimental validation; the computational predictions are structured to be directly testable against standard laboratory techniques, ensuring a high degree of confidence in the theoretical model.

The insights gained from these studies can directly inform future research. The predicted reactivity, derived from FMO analysis, can guide the strategic design of synthetic pathways for creating novel derivatives. A validated spectroscopic profile can serve as a benchmark for quality control and reaction monitoring. Ultimately, this integrated computational-experimental approach accelerates the research and development cycle, enabling a more rational design of molecules with potential applications in drug discovery and materials science.

References

-

Xu, J., Liang, G., Wang, L., Xu, W., Cui, W., Zhang, H., & Li, Z. (2009). DFT Studies on the electronic structures of indoline dyes for dye-sensitized solar cells. Journal of the Serbian Chemical Society. [Link]

-

ResearchGate. (2009). DFT Studies on the electronic structures of indoline dyes for dye-sensitized solar cells. [Link]

-

Chem LibreTexts. (n.d.). Conformational Analysis. [Link]

-

Plesničar, B., et al. (n.d.). ¹³C NMR spectra were recorded at 300 MHz in CDCl₃ (Varian Unity Inova). [Link]

-

ResearchGate. (2021). Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. [Link]

-

Ortega, G., et al. (2015). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. [Link]

-

PubChemLite. (n.d.). Tert-butyl 7-hydroxy-1h-indole-1-carboxylate (C13H15NO3). [Link]

-

Kannan, V., Tintu, M. T., & Sreekumar, K. (2013). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry. [Link]

-

Tariq, S., et al. (2020). Experimental and computational investigations of new indole derivatives: A combined spectroscopic, SC-XRD, DFT/TD-DFT and QTAIM analysis. Journal of Molecular Structure. [Link]

-

Supporting Information. (n.d.). Tert-butyl butylcarbamate. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Al-Hussain, S. A., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. International Journal of Molecular Sciences. [Link]

-

LookChem. (n.d.). tert-butyl 7-formyl-1-indolinecarboxylate. [Link]

-

Infrared Spectroscopy - CDN. (n.d.). [Link]

-

PubChemLite. (n.d.). Tert-butyl 5-(hydroxymethyl)indoline-1-carboxylate (C14H19NO3). [Link]

-

PubChem. (n.d.). Tert-butyl 4-hydroxyindoline-1-carboxylate. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of Tert-butyl 7-hydroxyindoline-1-carboxylate in Multi-Step Organic Synthesis

Abstract

Tert-butyl 7-hydroxyindoline-1-carboxylate is a highly versatile bifunctional building block, pivotal in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a nucleophilic secondary amine protected by a tert-butyloxycarbonyl (Boc) group and a phenolic hydroxyl group poised for functionalization, offers a strategic entry point to a diverse array of complex molecular architectures. The indoline core is a privileged scaffold found in numerous bioactive natural products and pharmaceuticals.[1] This guide provides an in-depth exploration of the key synthetic transformations involving this reagent, detailing not just the protocols but the underlying chemical principles and strategic considerations that enable its effective use in multi-step synthesis.

Introduction: The Strategic Value of a Bifunctional Building Block

The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups: the N-Boc protected amine and the C7-hydroxyl group.

-

The N-Boc Group: The tert-butyloxycarbonyl (Boc) group serves as an excellent protecting group for the indoline nitrogen. Its steric bulk and electronic properties pacify the nucleophilicity and basicity of the nitrogen, preventing unwanted side reactions during the functionalization of other parts of the molecule. Crucially, it can be removed under specific acidic conditions that often leave other functional groups, such as esters or ethers, intact.[2][3]

-

The C7-Hydroxyl Group: The phenolic hydroxyl group at the 7-position is a versatile handle for a wide range of chemical modifications. It can readily undergo O-alkylation and O-arylation, or be converted into a triflate for participation in transition metal-catalyzed cross-coupling reactions.[4][5] This allows for the introduction of diverse substituents, profoundly influencing the pharmacological properties of the final compound.